1-Methyl-6-propylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-Methyl-6-propylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their role in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-propylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction could introduce additional functional groups or modify existing ones.
Reduction: This reaction might reduce double bonds or other functional groups.
Substitution: This reaction could replace one substituent with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine with additional carbonyl groups, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
1-Methyl-6-propylpyrimidine-2,4(1H,3H)-dione could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying nucleic acid interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1-Methyl-6-propylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-propylpyrimidine-2,4(1H,3H)-dione
- 1-Methyl-6-ethylpyrimidine-2,4(1H,3H)-dione
- 1-Methyl-6-propylpyridine-2,4(1H,3H)-dione
Properties
IUPAC Name |
1-methyl-6-propylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-6-5-7(11)9-8(12)10(6)2/h5H,3-4H2,1-2H3,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLSVWDDBGTFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=O)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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